molecular formula C22H26FN3O3S B11443623 Propan-2-yl 2-(butylsulfanyl)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Propan-2-yl 2-(butylsulfanyl)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B11443623
M. Wt: 431.5 g/mol
InChI Key: YTYDCMGXYHOHSM-UHFFFAOYSA-N
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Description

PROPAN-2-YL 2-(BUTYLSULFANYL)-5-(4-FLUOROPHENYL)-7-METHYL-4-OXO-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyrido[2,3-d]pyrimidine core, which is known for its biological activity and versatility in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 2-(BUTYLSULFANYL)-5-(4-FLUOROPHENYL)-7-METHYL-4-OXO-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrido[2,3-d]pyrimidine core, followed by functionalization at various positions to introduce the butylsulfanyl, fluorophenyl, and other substituents. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 2-(BUTYLSULFANYL)-5-(4-FLUOROPHENYL)-7-METHYL-4-OXO-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

PROPAN-2-YL 2-(BUTYLSULFANYL)-5-(4-FLUOROPHENYL)-7-METHYL-4-OXO-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 2-(BUTYLSULFANYL)-5-(4-FLUOROPHENYL)-7-METHYL-4-OXO-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.

    Fluorophenyl derivatives: Compounds with fluorophenyl groups are known for their enhanced stability and biological activity.

Uniqueness

PROPAN-2-YL 2-(BUTYLSULFANYL)-5-(4-FLUOROPHENYL)-7-METHYL-4-OXO-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific combination of substituents, which can result in distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C22H26FN3O3S

Molecular Weight

431.5 g/mol

IUPAC Name

propan-2-yl 2-butylsulfanyl-5-(4-fluorophenyl)-7-methyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H26FN3O3S/c1-5-6-11-30-22-25-19-18(20(27)26-22)17(14-7-9-15(23)10-8-14)16(13(4)24-19)21(28)29-12(2)3/h7-10,12,17H,5-6,11H2,1-4H3,(H2,24,25,26,27)

InChI Key

YTYDCMGXYHOHSM-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC(C)C)C3=CC=C(C=C3)F)C(=O)N1

Origin of Product

United States

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